molecular formula C9H7ClN2O B14845166 6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile

6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile

Cat. No.: B14845166
M. Wt: 194.62 g/mol
InChI Key: AZZVCJCUPUCIDU-UHFFFAOYSA-N
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Description

6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H7ClN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Catalysts and specific reaction conditions are employed to increase yield and purity. For example, the use of magnetically recoverable catalysts has been explored for the preparation of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-acetyl-4-(chloromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c1-6(13)9-3-7(4-10)2-8(5-11)12-9/h2-3H,4H2,1H3

InChI Key

AZZVCJCUPUCIDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C#N)CCl

Origin of Product

United States

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